molecular formula C5H12S B1361381 Ethyl isopropyl sulfide CAS No. 5145-99-3

Ethyl isopropyl sulfide

Cat. No.: B1361381
CAS No.: 5145-99-3
M. Wt: 104.22 g/mol
InChI Key: NZUQQADVSXWVNW-UHFFFAOYSA-N
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Description

. It belongs to the class of sulfides, which are sulfur analogs of ethers. This compound is characterized by the presence of a sulfur atom bonded to an ethyl group and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl isopropyl sulfide can be synthesized through the reaction of ethyl halides with isopropyl thiolate anions. This reaction is typically carried out under nucleophilic substitution conditions (S_N2), where the thiolate anion acts as a nucleophile and displaces the halide ion from the ethyl halide .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of thiourea and alkyl halides. The reaction between thiourea and an alkyl halide forms an intermediate isothiouronium salt, which upon hydrolysis yields the desired sulfide .

Chemical Reactions Analysis

Types of Reactions: Ethyl isopropyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl isopropyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl isopropyl sulfide involves its interaction with various molecular targets and pathways. As a sulfide, it can act as a nucleophile, participating in substitution reactions. Its sulfur atom can form bonds with electrophilic centers in other molecules, facilitating various chemical transformations .

Comparison with Similar Compounds

Uniqueness: Ethyl isopropyl sulfide is unique due to its specific combination of ethyl and isopropyl groups bonded to sulfur. This unique structure imparts distinct chemical properties and reactivity compared to other sulfides .

Properties

IUPAC Name

2-ethylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-4-6-5(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUQQADVSXWVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199430
Record name Ethyl isopropyl sulphide
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Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5145-99-3
Record name 2-(Ethylthio)propane
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Record name Ethyl isopropyl sulphide
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Record name Ethyl isopropyl sulfide
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Record name Ethyl isopropyl sulphide
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Record name Ethyl isopropyl sulphide
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Record name Ethyl isopropyl sulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is ethyl isopropyl sulfide a suitable internal standard for analyzing volatile sulfur compounds like dimethyl disulfide in wine?

A: The study by [] found that the adsorption of VSCs onto SPME fibers is significantly impacted by ethanol, a major constituent of wine. To account for this matrix effect, internal standards with similar chemical properties and responses to ethanol are crucial for accurate quantification. This compound (EIS) demonstrated comparable adsorption behavior to dimethyl disulfide (DMDS) on SPME fibers across varying ethanol concentrations. This similarity makes EIS a suitable internal standard for normalizing the analytical signal of DMDS and enhancing the accuracy of its quantification in wine samples. []

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